Allyl chloroformate

Catalog No.
S603663
CAS No.
2937-50-0
M.F
C4H5ClO2
M. Wt
120.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl chloroformate

CAS Number

2937-50-0

Product Name

Allyl chloroformate

IUPAC Name

prop-2-enyl carbonochloridate

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

InChI

InChI=1S/C4H5ClO2/c1-2-3-7-4(5)6/h2H,1,3H2

InChI Key

CAEWJEXPFKNBQL-UHFFFAOYSA-N

SMILES

C=CCOC(=O)Cl

solubility

Insoluble in wate

Synonyms

2-Propen-1-yl Ester Carbonochloridic Acid; 2-Propenyl Ester Carbonochloridic Acid; Chloroformic Acid Allyl Ester; 2-Propen-1-yl chloroformate; 2-Propenyl chloroformate; Allyl Carbonochloridate; Allyl Chloridocarbonate; Allyl Chlorocarbonate; Allyl Ch

Canonical SMILES

C=CCOC(=O)Cl

The exact mass of the compound Allyl chloroformate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Allyl chloroformate (CAS 2937-50-0) is a highly reactive primary alkyl chloroformate widely utilized in organic and peptide synthesis to install the allyloxycarbonyl (Alloc) protecting group. As a liquid reagent with a density of 1.134 g/mL, it offers moderate thermal stability—falling between highly stable aryl chloroformates and more labile secondary or tertiary derivatives. Its primary procurement value lies in its ability to provide an amine protecting group that is completely orthogonal to standard acidic and basic cleavage conditions, making it an indispensable precursor for the synthesis of complex, multi-functionalized molecules [1].

Substituting Allyl chloroformate with common alternatives like Benzyl chloroformate (Cbz-Cl) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl) fundamentally alters downstream deprotection chemistry, often leading to synthetic failure in complex molecules. Cbz groups typically require catalytic hydrogenolysis (H2/Pd) or strong acids (HBr/AcOH) for removal, which quantitatively reduces alkynes and alkenes or destroys acid-sensitive moieties. Fmoc groups require basic conditions (e.g., piperidine), which can trigger side reactions in base-sensitive substrates. In contrast, the Alloc group installed by Allyl chloroformate is selectively cleaved under mild, neutral conditions using a palladium(0) catalyst and a nucleophilic scavenger, preserving reducible and pH-sensitive functional groups that would be destroyed by generic substitutes [1].

Chemoselective Cleavage Compatibility: Alloc vs. Cbz

Allyl chloroformate installs the Alloc protecting group, which is cleaved under neutral conditions using catalytic Pd(PPh3)4 and a nucleophilic scavenger (e.g., phenylsilane), preserving reducible functional groups. In contrast, Benzyl chloroformate (Cbz-Cl) installs a Cbz group requiring catalytic hydrogenolysis (H2, Pd/C) or strong acids, which reduces alkenes/alkynes or degrades acid-sensitive moieties. Studies in complex macrocyclic peptide synthesis demonstrate that Alloc removal proceeds in high yields without affecting orthogonal groups or reducible double bonds, whereas Cbz deprotection is incompatible with such reducible moieties[1].

Evidence DimensionCleavage condition compatibility with reducible groups
Target Compound DataAlloc (from Allyl chloroformate): Cleaved by Pd(0) at neutral pH; preserves alkenes/alkynes
Comparator Or BaselineCbz (from Benzyl chloroformate): Cleaved by H2/Pd-C; reduces alkenes/alkynes
Quantified Difference100% preservation of reducible groups with Alloc vs. quantitative reduction/degradation with Cbz
ConditionsPd(PPh3)4/scavenger vs. H2/Pd-C in complex peptide synthesis

Essential for procuring a protecting group reagent when the target molecule contains easily reducible or acid-sensitive functional groups.

Absolute Orthogonality in Solid-Phase Peptide Synthesis (SPPS)

In automated Solid-Phase Peptide Synthesis (SPPS), Allyl chloroformate provides a protecting group that is completely stable to both 20% piperidine (used for Fmoc removal) and 95% trifluoroacetic acid (used for Boc/tBu removal and resin cleavage). Comparatively, standard Fmoc and Boc groups are quantitatively cleaved under these basic and acidic conditions, respectively. This absolute orthogonality allows the Alloc group to be selectively removed on-resin using Pd(0) catalysts to enable site-specific side-chain modifications—such as lactam bridge formation or fluorophore conjugation—without premature cleavage of the peptide from the resin[1].

Evidence DimensionStability to standard SPPS cleavage cocktails
Target Compound DataAlloc group: 100% stable to 20% piperidine and 95% TFA
Comparator Or BaselineFmoc group: 0% stable to 20% piperidine; Boc group: 0% stable to 95% TFA
Quantified DifferenceComplete stability of Alloc under conditions that quantitatively cleave Fmoc and Boc
ConditionsStandard SPPS cycles (20% piperidine in DMF; 95% TFA)

Allows chemists to design highly branched or cyclic peptides by providing a reliable, independently addressable deprotection axis.

Liquid-State Metering and Automated Processability

Allyl chloroformate is a liquid at room temperature (boiling point 109 °C, density 1.134 g/mL), whereas alternative orthogonal protecting group reagents like Fmoc-Cl (melting point 50–54 °C) present handling challenges as solids. The liquid state of Allyl chloroformate allows for precise volumetric metering via syringe pumps in automated synthesizers and continuous flow reactors. This eliminates the need for pre-dissolution steps required for solid reagents like Fmoc-Cl, preventing line-clogging issues and streamlining continuous industrial processing .

Evidence DimensionPhysical state and automated handling at 20 °C
Target Compound DataAllyl chloroformate: Liquid (bp 109 °C); enables direct volumetric pumping
Comparator Or BaselineFmoc-Cl: Solid (mp 50–54 °C); requires pre-dissolution
Quantified DifferenceElimination of dissolution solvent volumes and prevention of line-clogging in automated systems
ConditionsRoom temperature automated synthesis or continuous flow processing

Streamlines industrial scale-up and automated synthesis by enabling direct, clog-free liquid metering.

On-Resin Cyclization of Complex Peptides

Ideal for synthesizing macrocyclic peptides where side-chain amines must be selectively unmasked using Pd(PPh3)4 while the peptide remains anchored to the resin via acid-labile linkers[1].

Synthesis of Reducible Drug Conjugates

The preferred protecting group reagent when the target pharmaceutical intermediate contains alkenes, alkynes, or easily reducible functional groups that would be destroyed by the catalytic hydrogenation required for Cbz removal[2].

Automated Continuous Flow Synthesis

Selected over solid reagents like Fmoc-Cl in continuous flow manufacturing due to its liquid state, allowing for direct, clog-free pumping and precise stoichiometric control .

Physical Description

Allyl chlorocarbonate appears as a colorless liquid with a pungent odor. Flash point 88°F. Corrosive to metals and tissue. Very toxic by inhalation, ingestion and/or skin contact. Vapors are heavier than air.

Color/Form

Hygroscopic liquid
Colorless liquid

XLogP3

2

Boiling Point

235 °F at 760 mm Hg (USCG, 1999)
109.5 °C

Flash Point

88 °F (USCG, 1999)
88 °F (31 °C) (Closed Cup)
Flash point: 27.8 °C (Tag open cup), 31.1 °C (Tag closed cup)

Vapor Density

4.2 (Air = 1)

Density

1.139 at 68 °F (USCG, 1999)
1.136 g/cu cm

LogP

log Kow = 0.98 (est)

Odor

Pungent odo

Melting Point

-112 °F (USCG, 1999)
Freezing point: -112 °F = -80 °C = 193 K

UNII

7672CAR559

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (95.45%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (97.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (97.73%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

20.00 mmHg
20 mm Hg at 25 °C

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/

Other CAS

2937-50-0

Wikipedia

Allyl chloroformate

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Prepared by the reaction of liquid anhydrous alcohol /allyl alcohol/ with molar excess of dry, chlorine-free phosgene at low temperature. /Low molecular weight alkyl chlorofomates/
The continuous procedure is the method of choice for the commercial production of aliphatic chloroformic esters. It can be carried out in either cocurrent or countercurrent flow. The required amounts of alcohol and phosgene can be passed in cocurrent flow into a circulation reactor, cascade vessel, or nozzle atomizer, or the components can react in the gas phase. The countercurrent method is carried out in a packed column because hydrogen chloride and excess phosgene then escape from the top of the column and the liquid ester collects at the bottom. A product of 99% purity can be obtained if the temperature in the reaction zone is maintained below 10 °C for the formation of the methyl ester or below 20 °C for the ethyl ester. Esters of alcohols with an intermediate chain length (C3-C8 ) are produced at 30-70 °C. Purity of 97-99% and a yield greater than 90% are achieved with esters of primary alcohols, whereas the more unstable esters of secondary and tertiary alcohols give 70-80% yields. /Chloroformic esters/

General Manufacturing Information

Carbonochloridic acid, 2-propen-1-yl ester: ACTIVE

Analytic Laboratory Methods

The quantitative analysis of chloroformic esters can be carried out by titration, gas chromatography, high-performance liquid chromatography (HPLC) /Chloroformic esters/

Storage Conditions

Separate from acids, alkalies, amines, alcohols, oxidizing materials, water, & explosives. Store in a cool, dry, well-ventilated location. Normally refrigerated. Outside or detached storage is preferred.
... Containers should not be exposed to direct sunlight. ... The storage temperature should be maintained below 10 °C and the product used as soon as possible.

Dates

Last modified: 08-15-2023

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